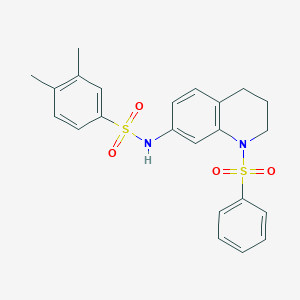
3,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound shows notable features in crystal structure analysis. For instance, in the study of Gliquidone, an intramolecular N—H⋯O=S interaction was observed, along with intermolecular N—H⋯O=C hydrogen bonds forming hydrogen-bonded chains parallel to the c-axis. This conformation is consistent with theoretical studies, highlighting its structural significance in crystallography (Gelbrich, Haddow & Griesser, 2011).
Synthesis of Derivatives
The compound serves as a precursor in the synthesis of various derivatives. For instance, the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides yields N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. This process is integral in synthesizing novel compounds with potentially unique properties (Croce et al., 2006).
Chemical Behavior Studies
Investigations into the chemical behavior of such compounds provide insights into their potential applications in various fields, including medicinal chemistry. This includes understanding their reactivity, stability, and interactions with other chemical entities.
Design and Synthesis for Specific Applications
The compound is used in the design and synthesis of specific probes or agents, such as in the study of a caged Zn2+ probe. This involves creating derivatives that respond to specific stimuli, like metal ion complexation, which is crucial for applications in biochemistry and materials science (Aoki et al., 2008).
Applications in Medical Research
In medical research, derivatives of this compound have been investigated for their potential in treating diseases. For instance, some sulfonamide derivatives have been studied for their pro-apoptotic effects in cancer cells, which is vital for developing new cancer therapies (Cumaoğlu et al., 2015).
Antimicrobial Applications
Derivatives of the compound have been synthesized for use as antimicrobial agents. Their structure-activity relationships provide valuable information for the development of new antimicrobial drugs, which is essential in addressing antibiotic resistance (Anonymous, 2019).
Drug Discovery and Development
The compound and its derivatives play a significant role in drug discovery, with applications in synthesizing potential therapeutic agents for various diseases, including Alzheimer’s disease and cancer. This is crucial for expanding the range of available treatments (Abbasi et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes involved in bacterial membrane synthesis .
Mode of Action
It is likely that it interacts with its targets, possibly enzymes involved in bacterial membrane synthesis, leading to inhibition of their function .
Biochemical Pathways
Given its potential targets, it may affect the pathways involved in bacterial membrane synthesis .
Result of Action
Given its potential targets, it may inhibit bacterial growth by disrupting membrane synthesis .
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-10-13-22(15-18(17)2)30(26,27)24-20-12-11-19-7-6-14-25(23(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKMGXHSRREPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


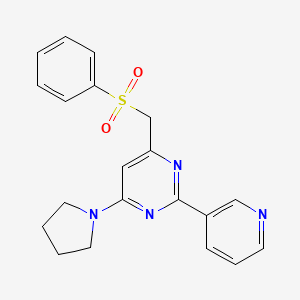
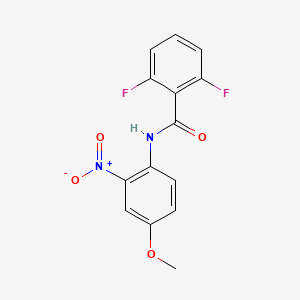
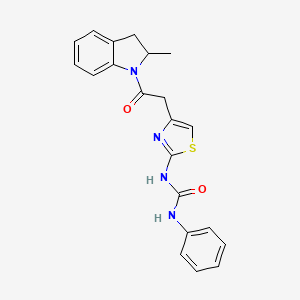
![2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2881967.png)
![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881969.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
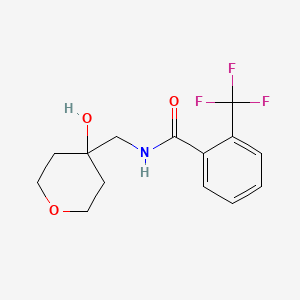
![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2881973.png)
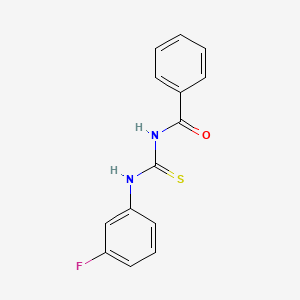
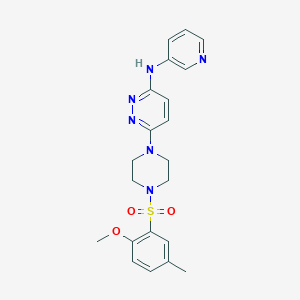
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881977.png)
![2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B2881978.png)